Antimalarial agent 24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antimalarial agent 24 is a novel compound developed to combat malaria, a disease caused by Plasmodium parasites and transmitted by Anopheles mosquitoes. This compound is part of ongoing efforts to develop new antimalarial drugs that can overcome resistance to existing treatments and provide effective, safe, and convenient options for malaria prevention and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 24 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, which is then modified through various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound during production.

Chemical Reactions Analysis

Types of Reactions: Antimalarial agent 24 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions: Reagents commonly used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal yields and selectivity.

Major Products Formed: The major products formed from these reactions are intermediates and derivatives of this compound, each possessing specific structural features that contribute to the compound’s antimalarial activity. These products are further purified and characterized to ensure their suitability for use in pharmaceutical formulations.

Scientific Research Applications

Antimalarial agent 24 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on Plasmodium parasites and its potential to inhibit parasite growth and replication.

Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria. It is also studied for its potential to prevent malaria transmission by targeting different stages of the parasite’s life cycle.

Industry: Utilized in the development of new antimalarial formulations and combination therapies to enhance treatment outcomes and reduce the risk of resistance.

Mechanism of Action

The mechanism of action of antimalarial agent 24 involves multiple molecular targets and pathways. The compound is believed to interfere with the parasite’s ability to metabolize heme, a crucial component of its survival. By binding to heme and preventing its detoxification, this compound induces oxidative stress and damages the parasite’s cellular structures. Additionally, the compound may inhibit key enzymes involved in the parasite

Properties

Molecular Formula |

C20H16N4O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

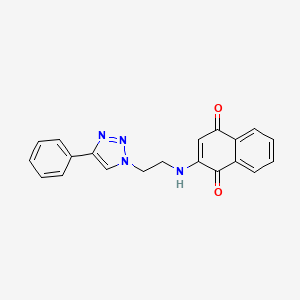

2-[2-(4-phenyltriazol-1-yl)ethylamino]naphthalene-1,4-dione |

InChI |

InChI=1S/C20H16N4O2/c25-19-12-17(20(26)16-9-5-4-8-15(16)19)21-10-11-24-13-18(22-23-24)14-6-2-1-3-7-14/h1-9,12-13,21H,10-11H2 |

InChI Key |

NHPSSPKUVSQOSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.